6-acetyl-2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-acetyl-2-[(2,5-dimethylpyrazole-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-8-6-11(20(3)19-8)15(24)18-16-13(14(17)23)10-4-5-21(9(2)22)7-12(10)25-16/h6H,4-5,7H2,1-3H3,(H2,17,23)(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUUYFKLCQYTCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-acetyl-2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential as an analgesic agent.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 361.42 g/mol. The structure features a tetrahydrothieno[2,3-c]pyridine core which is known for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyridine compounds exhibit significant antimicrobial properties. For example, related compounds have shown effectiveness against various bacteria:
| Compound | Target Organism | IC50 (µg/mL) |
|---|---|---|
| Compound 1 | Enterococcus faecium | 16 |
| Compound 2 | Staphylococcus aureus | 16 |
| Compound 3 | E. faecalis | 16 |
These findings suggest that the thieno[2,3-c]pyridine structure may enhance antimicrobial potency through specific interactions with bacterial targets .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies have demonstrated that tetrahydropyridine derivatives can inhibit the production of inflammatory mediators. For instance:
- TRPV1 Antagonism : Certain derivatives showed IC50 values as low as 24 nM in inhibiting TRPV1 receptors, which are involved in pain and inflammation signaling pathways .
- Nitric Oxide Synthase Inhibition : Compounds similar to the target compound displayed significant inhibition of inducible nitric oxide synthase (iNOS), crucial in inflammatory responses, with IC50 values around 80.97 µM .
Analgesic Potential
The analgesic activity of related compounds has been documented through various assays. The ability to act as TRPV1 antagonists suggests potential use in pain management therapies. The most potent compounds in this category exhibited effective inhibition of pain pathways at low concentrations.
Case Studies
A notable study involved the synthesis and biological evaluation of various tetrahydropyridine derivatives. Among these, one compound demonstrated significant antiproliferative activity against cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | SK-N-SH (neuroblastoma) | 11 ± 1.3 |
| Compound B | A549 (lung cancer) | 58 ± 4.1 |
These results indicate that modifications to the tetrahydropyridine structure can lead to enhanced anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison of Thieno[2,3-c]Pyridine Derivatives
Key Observations:
PD 81,723 () lacks a fused pyridine ring but shares a substituted thiophene scaffold.
Substituent Effects: Acetyl vs. Boc/Ester: The target’s 6-acetyl group may increase lipophilicity compared to the Boc-protected amine in , which favors stability during synthesis. Amino and Keto Groups: PD 81,723 () highlights the necessity of a keto carbonyl and amino group for adenosine receptor activity, suggesting the target’s acetyl and carboxamide groups may play analogous roles.
Structure-Activity Relationship (SAR) Considerations
Table 2: SAR Highlights from Analogous Compounds
Key Findings:
Thiophene/Thienopyridine Substitutions: In PD 81,723 (), 4,5-dimethyl substitution on the thiophene enhances receptor binding. The target’s 6-acetyl group may mimic this effect by providing electronic modulation. Ethoxycarbonyl and methoxyphenyl groups in demonstrate that electron-withdrawing/donating substituents on the fused ring can fine-tune activity.
Pyrazole Modifications :
- 1,5-Disubstituted pyrazole-3-amines () show that bulky substituents (e.g., naphthyl) increase steric demands, whereas the target’s 1,3-dimethyl group balances steric and electronic effects.
Carboxamide Functionality :
- The 3-carboxamide in the target and may engage in hydrogen bonding, a feature critical for target engagement in receptor-ligand interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
